(S)-(+)-4-Methyl-2-pentanol

Description

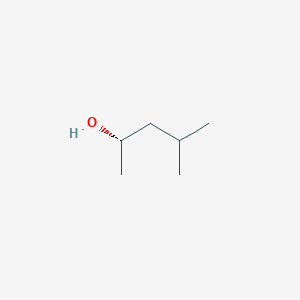

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWICLMDOOCFB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426387 | |

| Record name | (S)-(+)-4-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14898-80-7 | |

| Record name | (S)-(+)-4-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(+)-4-Methyl-2-pentanol

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and includes a workflow diagram for the physical characterization of chiral compounds.

This compound , also known as (S)-(+)-Methyl isobutyl carbinol, is a chiral organic compound. As an enantiomer, its physical properties are identical to its (R)-(-) counterpart and the racemic mixture (4-Methyl-2-pentanol), with the notable exception of its interaction with plane-polarized light.

Quantitative Data Summary

The physical properties of 4-Methyl-2-pentanol (B46003) have been compiled from various sources and are presented in the table below. It is important to note that while the specific optical rotation is unique to the (S)-(+)-enantiomer, other physical properties are representative of the racemic mixture and are expected to be identical for the pure enantiomer.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₄O | - | - |

| Molecular Weight | 102.17 | g/mol | - |

| Boiling Point | 130 - 135 | °C | at 1013 hPa |

| Melting Point | -90 | °C | - |

| Density | 0.802 - 0.81 | g/mL | at 20-25 °C |

| Refractive Index | 1.410 - 1.415 | - | at 20 °C (589 nm) |

| Solubility in Water | 16.4 - 20 | g/L | at 20 °C |

| Vapor Pressure | 3.7 - 7.06 | mmHg (hPa) | at 20-25 °C |

| Flash Point | 41 | °C | closed cup |

| Autoignition Temperature | 305 | °C | - |

Note: The ranges in values reflect data from multiple sources.[1][2][3][4][5][6][7][8][9]

Experimental Protocols for Physical Property Determination

The determination of the physical properties of a chemical compound like this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Determination of Boiling Point:

The boiling point is determined using a distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

2. Determination of Melting Point:

The melting point is determined using a melting point apparatus.

-

Apparatus: A capillary tube, a melting point apparatus with a heating block and a thermometer or digital temperature sensor.

-

Procedure:

-

A small amount of the solidified this compound (frozen using a suitable cooling bath) is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

-

3. Determination of Density:

The density is determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample and weighed again at a specific temperature (e.g., 25 °C).

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed at the same temperature.

-

The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water.

-

4. Determination of Refractive Index:

The refractive index is measured using a refractometer.

-

Apparatus: An Abbé refractometer or a digital refractometer, a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The temperature is maintained at a specific value (e.g., 20 °C) using the water bath.

-

The refractive index is read from the instrument's scale or digital display.

-

5. Determination of Optical Rotation:

The specific rotation, a key property of chiral molecules, is measured using a polarimeter.

-

Apparatus: A polarimeter, a sample cell of a known path length, a monochromatic light source (typically a sodium lamp, D-line at 589 nm).

-

Procedure:

-

A solution of this compound of a known concentration in a suitable achiral solvent is prepared.

-

The polarimeter is zeroed using the pure solvent.

-

The sample cell is filled with the prepared solution and placed in the polarimeter.

-

The angle of rotation of the plane-polarized light is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Workflow for Physical Property Characterization of a Chiral Compound

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chiral compound such as this compound.

Caption: Workflow for the physical characterization of a chiral compound.

References

- 1. 4-甲基-2-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-pentanol | 108-11-2 | TCI AMERICA [tcichemicals.com]

- 4. 4-Methyl-2-pentanol, 99+% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 4-methyl-2-pentanol [stenutz.eu]

- 7. 4-Methyl-2-pentanol CAS 108-11-2 | 805804 [merckmillipore.com]

- 8. 4-Methyl-2-pentanol for synthesis 108-11-2 [sigmaaldrich.com]

- 9. 4-Methyl-2-pentanol | 108-11-2 [chemicalbook.com]

(S)-(+)-4-Methyl-2-pentanol chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-(+)-4-Methyl-2-pentanol: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral secondary alcohol, is a versatile molecule with applications ranging from a precursor in the synthesis of industrial additives to a chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key experimental protocols for its preparation and analysis. Furthermore, its relevance in industrial applications and as a chiral auxiliary in the synthesis of pharmaceutically important scaffolds is discussed.

Chemical Structure and Stereochemistry

This compound, also known as (S)-(+)-methyl isobutyl carbinol, possesses a single stereocenter at the second carbon atom (C2). This chiral center is responsible for the existence of two enantiomers: (S)-(+) and (R)-(-)-4-methyl-2-pentanol. The designation "(S)" refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.

The structure consists of a pentanol (B124592) backbone with a methyl group at the fourth carbon position. The hydroxyl group is located on the second carbon, which is the chiral center, being attached to a hydrogen atom, a methyl group, an isobutyl group, and the hydroxyl group.

Diagram 1: Stereochemistry of 4-Methyl-2-pentanol (B46003)

Caption: Enantiomers of 4-Methyl-2-pentanol.

Physicochemical Properties

The physical and chemical properties of 4-methyl-2-pentanol are well-documented, with notable differences between the racemic mixture and the pure enantiomers, particularly in their optical activity.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol

| Property | Racemic (±)-4-Methyl-2-pentanol | This compound |

| CAS Number | 108-11-2[1][2][3] | 14898-80-7 |

| Molecular Formula | C₆H₁₄O[1] | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol | 102.17 g/mol |

| Appearance | Colorless liquid[1][3] | Colorless liquid |

| Boiling Point | 130-133 °C | ~132 °C |

| Melting Point | -90 °C[1] | Not specified |

| Density | 0.807-0.81 g/cm³ at 20 °C[1] | Not specified |

| Refractive Index (n²⁰/D) | ~1.411[4] | Not specified |

| Specific Rotation ([α]²⁰/D) | 0° | +21° (neat) |

| Solubility in Water | 15 g/L[1] | Slightly soluble |

Experimental Protocols

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The preparation of enantiomerically enriched this compound is efficiently achieved through the kinetic resolution of the racemic mixture using lipases. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this transformation.[5] The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Diagram 2: Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the kinetic resolution of 4-methyl-2-pentanol.

Detailed Protocol for Enzymatic Kinetic Resolution:

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic 4-methyl-2-pentanol (1 equivalent) in a nonpolar solvent such as hexane.[5]

-

Addition of Acyl Donor: Add an acyl donor, for example, vinyl acetate (3 equivalents).[6]

-

Enzyme Addition: Introduce immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 30-50 mg per mmol of alcohol).[6][7]

-

Incubation: Stir the suspension at a controlled temperature, typically around 70°C, under an inert atmosphere (e.g., argon).[6]

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The filtrate contains the unreacted this compound and the formed (R)-4-methyl-2-pentyl acetate.

-

Purification: Separate the (S)-alcohol from the (R)-ester using standard techniques such as fractional distillation or column chromatography.

-

Analysis: Determine the enantiomeric excess (ee) of the purified this compound using chiral gas chromatography.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric purity of the resolved alcohol is determined by chiral GC.[8] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and distinct retention times.

Protocol for Chiral GC Analysis:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB).[6]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 250°C

-

Oven Program: Isothermal or a temperature gradient optimized to separate the enantiomers (e.g., start at 60°C, hold for 1 min, ramp to 150°C at 5°C/min).

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Applications in Industry and Drug Development

Industrial Applications

This compound is a precursor in the synthesis of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear and antioxidant additives in lubricants.[1] The synthesis involves the reaction of the alcohol with phosphorus pentasulfide to form a dithiophosphoric acid, which is then neutralized with zinc oxide.

Diagram 3: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

Caption: Logical flow for ZDDP synthesis.

Role in Drug Development: Chiral Building Block

In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance.[1] Chiral alcohols like this compound can serve as valuable chiral building blocks. They can be used as chiral auxiliaries to control the stereochemistry of a reaction, after which the auxiliary is removed.

A significant application of chiral alcohols is in the stereoselective synthesis of β-lactams, which form the core structure of many important antibiotics, such as penicillins and cephalosporins.[8][9] Chiral alcohols can be used to form chiral ester enolates, which then react with imines in a cyclocondensation reaction to produce β-lactams with high diastereoselectivity.[8] The chirality of the alcohol directs the stereochemical outcome of the reaction, enabling the synthesis of a specific enantiomer of the β-lactam. Although not always the specific alcohol used, this compound represents a class of chiral synthons employed for such critical transformations in drug discovery and development.[10]

Conclusion

This compound is a chiral molecule of significant interest to both industrial and research chemists. Its well-defined stereochemistry and accessible synthesis via enzymatic resolution make it a valuable chiral building block. The detailed protocols and data presented in this guide provide a solid foundation for its application in the synthesis of advanced materials and as a tool for inducing chirality in the development of new pharmaceutical agents.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-2-pentanol | 108-11-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to (S)-(+)-4-Methyl-2-pentanol for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Chiral Building Block

Introduction

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Its defined stereochemistry makes it a crucial intermediate for the construction of complex molecular architectures with high enantiopurity. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its preparation, and its applications in research and drug development.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and development needs. The compound is typically offered in high purity, with enantiomeric excess often exceeding 98%. Pricing and available quantities vary by supplier. The racemic mixture, (±)-4-methyl-2-pentanol, is also widely available and can serve as a starting material for enantioselective separation.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Scientific Chemicals (Fisher Scientific) | This compound, 99% | 99% | 250 mg, 1 g |

| Sigma-Aldrich | 4-Methyl-2-pentanol (B46003) | 98% | 100 mL, 1 L, 4 L |

| Carl ROTH | 4-Methyl-2-pentanol | ≥98% | 100 mL |

| TCI Chemicals | 4-Methyl-2-pentanol | >98.0% (GC) | 25 mL, 500 mL |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 132 °C | [4][5] |

| Melting Point | -90 °C | [4][5] |

| Density | 0.802 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.410 | [4][5] |

| Optical Rotation | +21° (Neat) | [6] |

| Solubility | Slightly soluble in water. Soluble in alcohol and ether. | [1][6] |

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized below.

| Technique | Data |

| ¹H NMR | Spectra available from SpectraBase.[7] |

| ¹³C NMR | Spectra available from ChemicalBook and SpectraBase.[8][9] |

| Mass Spectrometry (MS) | Spectra available from SpectraBase.[10] |

| Infrared (IR) Spectroscopy | Spectra available from Thermo Fisher Scientific.[11] |

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of the corresponding ketone or the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone (B128772)

The asymmetric reduction of 4-methyl-2-pentanone is a direct route to enantiomerically enriched 4-methyl-2-pentanol. This can be accomplished using chiral reducing agents or biocatalysts such as alcohol dehydrogenases (ADHs). While many ADHs produce the (R)-enantiomer, specific enzymes can be selected or engineered to yield the (S)-enantiomer.

A general workflow for this process is outlined below:

Workflow for the asymmetric reduction of 4-methyl-2-pentanone.

Lipase-Catalyzed Kinetic Resolution of (±)-4-Methyl-2-pentanol

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. Lipases are effective biocatalysts for the enantioselective acylation of alcohols. In a typical procedure, one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer. To obtain this compound, a lipase (B570770) that selectively acylates the (R)-enantiomer is chosen.

Detailed Methodology:

-

Reaction Setup: To a solution of racemic 4-methyl-2-pentanol in an organic solvent (e.g., hexane), add an acyl donor (e.g., vinyl acetate) and the selected lipase (e.g., Candida antarctica lipase B).

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining alcohol.

-

Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The filtrate contains the acylated (R)-enantiomer and the unreacted this compound.

-

Purification: The unreacted this compound is separated from the esterified (R)-enantiomer by column chromatography.

Workflow for lipase-catalyzed kinetic resolution.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its utility lies in the introduction of a specific stereocenter, which is often crucial for the biological activity and safety profile of a drug.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds. Its application is primarily in the early stages of drug discovery and development, where novel chiral entities are synthesized and evaluated. It can be employed as a chiral starting material or as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Signaling Pathways

Currently, there is no established evidence to suggest that this compound directly interacts with or modulates specific signaling pathways in a pharmacological context. Its primary role in the pharmaceutical industry is as a synthetic intermediate rather than a bioactive agent itself.

Conclusion

This compound is a readily available and synthetically versatile chiral building block. Its well-defined stereochemistry and favorable physical properties make it a valuable tool for researchers and drug development professionals engaged in the asymmetric synthesis of complex organic molecules. The experimental protocols outlined in this guide provide a foundation for its preparation and utilization in the laboratory. While its direct application in marketed pharmaceuticals is not extensively documented, its importance as a chiral synthon in the discovery and development of new chemical entities is clear.

References

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. Enantioselective Preparation of Alcohols and Amines [organic-chemistry.org]

- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved synthesis of chiral alcohols with Escherichia coli cells co-expressing pyridine nucleotide transhydrogenase, NADP+-dependent alcohol dehydrogenase and NAD+-dependent formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Resolution of 4-methyl-2-pentanol Enantiomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and resolution of 4-methyl-2-pentanol (B46003) enantiomers, crucial chiral building blocks in the pharmaceutical and fine chemical industries. This document details various synthetic routes to the racemic alcohol and explores key methodologies for obtaining the pure (R)- and (S)-enantiomers, including enzymatic kinetic resolution, chemical resolution, and asymmetric synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable methods for their applications.

Synthesis of Racemic 4-methyl-2-pentanol

The synthesis of a racemic mixture of 4-methyl-2-pentanol is the initial step before proceeding to chiral resolution. Several classical organic synthesis methods can be employed, with the choice often depending on the availability of starting materials and desired scale.

Reduction of 4-methyl-2-pentanone (B128772)

A common and straightforward method for the synthesis of 4-methyl-2-pentanol is the reduction of the corresponding ketone, 4-methyl-2-pentanone. This can be achieved using various reducing agents.

Experimental Protocol: Reduction of 4-methyl-2-pentanone with Sodium Borohydride (B1222165)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-pentanone (1 equivalent) in methanol (B129727).

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution to yield crude 4-methyl-2-pentanol. Further purification can be achieved by distillation.

Grignard Reaction

The Grignard reaction provides a versatile method for carbon-carbon bond formation and the synthesis of alcohols. For 4-methyl-2-pentanol, this can be achieved by reacting isobutyraldehyde (B47883) with methylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of 4-methyl-2-pentanol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Table 1: Comparison of Racemic Synthesis Methods

| Method | Starting Materials | Key Reagents | Typical Yield | Notes |

| Ketone Reduction | 4-methyl-2-pentanone | Sodium borohydride, Methanol | High | Simple procedure, mild conditions. |

| Grignard Reaction | Isobutyraldehyde, Methyl bromide, Magnesium | Diethyl ether | 60-80% | Requires strictly anhydrous conditions. |

Resolution of Racemic 4-methyl-2-pentanol

The separation of the racemic mixture into its individual enantiomers is a critical step for applications requiring stereochemically pure compounds.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is particularly effective for the resolution of secondary alcohols like 4-methyl-2-pentanol.[1] This method can achieve very high enantiomeric excess (>99% ee).

Experimental Protocol: Enzymatic Kinetic Resolution using CALB

-

Reaction Setup: To a solution of racemic 4-methyl-2-pentanol (1 equivalent) in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor such as vinyl acetate (B1210297) (0.5-1.0 equivalents).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The remaining mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica (B1680970) gel.

Table 2: Quantitative Data for Enzymatic Kinetic Resolution of Secondary Alcohols

| Racemic Alcohol | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantiomeric Ratio (E) |

| 4-methyl-2-pentanol | Vinyl acetate | Hexane | 51 | >99 ((S)-enantiomer) | >99 ((R)-enantiomer) | >200 |

| 2-Pentanol | Succinic anhydride | - | - | 99 ((S)-enantiomer) | 95 ((R)-enantiomer) | - |

| 2-Butanol | Vinyl acetate | n-Hexane | ~50 | >60 | ~90 | - |

Note: Data for other alcohols are collated from various studies to provide a broader context.

Chemical Resolution via Diastereomeric Salt Formation

A classical method for resolving racemates involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For resolving racemic 4-methyl-2-pentanol, a chiral acid like di-p-toluoyl-D-tartaric acid (DPTTA) can be used after converting the alcohol to a suitable derivative that can form a salt.

Experimental Protocol: General Procedure for Chemical Resolution

-

Derivative Formation: Convert the racemic 4-methyl-2-pentanol to a derivative that can form a salt with a chiral acid (e.g., a phthalate (B1215562) half-ester).

-

Diastereomeric Salt Formation: Dissolve the derivative in a suitable solvent and add an equimolar amount of the chiral resolving agent (e.g., an enantiomerically pure amine if the derivative is an acid).

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution. The separation efficiency is highly dependent on the solvent system and temperature.

-

Isolation and Purification: Isolate the crystals by filtration. The diastereomeric purity can be improved by recrystallization.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid or base to liberate the desired enantiomer of 4-methyl-2-pentanol.

Enantioselective Synthesis of 4-methyl-2-pentanol

Enantioselective synthesis, also known as asymmetric synthesis, aims to directly produce a single enantiomer of the target molecule, bypassing the need for a resolution step.

Asymmetric Hydrogenation of 4-methyl-2-pentanone

The asymmetric reduction of 4-methyl-2-pentanone can be achieved with high enantioselectivity using chiral transition metal catalysts. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are well-known for their effectiveness in the asymmetric hydrogenation of ketones.

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst

-

Catalyst Preparation: Prepare the active Ru-BINAP catalyst in situ or use a pre-formed complex.

-

Reaction Setup: In a high-pressure reactor, dissolve 4-methyl-2-pentanone in a suitable solvent (e.g., methanol). Add the chiral Ru-BINAP catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature.

-

Reaction: Stir the reaction mixture until the uptake of hydrogen ceases.

-

Work-up and Purification: Release the pressure and remove the solvent. The product can be purified by distillation or chromatography to yield the enantiomerically enriched 4-methyl-2-pentanol. High enantioselectivities, often exceeding 95% ee, can be achieved with this method.

Biocatalytic Asymmetric Reduction

Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the highly enantioselective reduction of ketones to their corresponding alcohols. By selecting an appropriate ADH, either the (R)- or (S)-enantiomer of 4-methyl-2-pentanol can be produced with high optical purity. This method offers the advantages of mild reaction conditions and high selectivity.

Experimental Protocol: Asymmetric Reduction with Alcohol Dehydrogenase

-

Reaction Setup: In a buffered aqueous solution, combine 4-methyl-2-pentanone, a suitable alcohol dehydrogenase, and a cofactor (e.g., NADH or NADPH). A cofactor regeneration system, such as using a secondary alcohol (e.g., isopropanol) and a second dehydrogenase, is often employed to make the process more economical.

-

Reaction: Incubate the mixture at a controlled temperature and pH, with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by GC or HPLC.

-

Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent. The organic extracts are then dried and concentrated. The enantiomerically enriched 4-methyl-2-pentanol can be purified by distillation or chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthesis and resolution strategies described in this guide.

Caption: Overview of Synthesis and Resolution Pathways.

Caption: Enantioselective Synthesis Workflow.

Conclusion

The synthesis and resolution of 4-methyl-2-pentanol enantiomers can be accomplished through a variety of effective methods. The choice of the optimal route will depend on factors such as the desired enantiomeric purity, scale of the reaction, cost considerations, and available equipment. Enzymatic kinetic resolution and asymmetric hydrogenation stand out as highly efficient methods for producing enantiomerically pure 4-methyl-2-pentanol, offering high selectivity and yields. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis and resolution of these valuable chiral synthons.

References

Chirality and optical rotation of (S)-(+)-4-Methyl-2-pentanol

An In-depth Technical Guide to the Chirality and Optical Rotation of (S)-(+)-4-Methyl-2-pentanol

Introduction: Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light.[1] A chiral compound will rotate the plane of this light, a phenomenon known as optical activity.[2][3] Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-).[3][4]

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis.[5] Its specific stereochemistry and resulting optical properties are critical for its application in the development of pharmaceuticals and other fine chemicals. This guide provides a detailed overview of the stereochemistry, optical rotation, and relevant experimental protocols for this compound.

Structure and Stereochemistry

4-Methyl-2-pentanol possesses a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl (-OH) group.[5] This chiral center gives rise to two enantiomers: (R)-(-)-4-Methyl-2-pentanol and this compound.[5]

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 4-methyl-2-pentanol, the four groups attached to the chiral C2 are prioritized as follows:

-

-OH (highest atomic number)

-

-CH₂CH(CH₃)₂ (isobutyl group)

-

-CH₃ (methyl group)

-

-H (lowest atomic number)

To determine the configuration, the molecule is oriented so the lowest-priority group (-H) points away from the viewer.[5] For the (S) enantiomer, tracing the path from priority 1 to 2 to 3 follows a counter-clockwise direction.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-4-Methyl-2-pentanol.

Physical and Chiroptical Properties

The enantiomers of 4-Methyl-2-pentanol are physically identical except for the direction in which they rotate plane-polarized light. The magnitude of this rotation is quantified by the specific rotation, [α]. It is a characteristic physical property of a chiral compound.[2]

| Property | This compound | (R)-(-)-4-Methyl-2-pentanol |

| CAS Number | 24436-17-9 | 16404-54-9[5] |

| Molecular Formula | C₆H₁₄O[5][6][7] | C₆H₁₄O[5][6][7] |

| Molecular Weight | 102.17 g/mol [5][8] | 102.17 g/mol [5][8] |

| Boiling Point | 130-133 °C[5][8] | 130-132 °C[5] |

| Density (25 °C) | ~0.802 g/mL[5][9] | 0.802 g/mL[5] |

| Refractive Index (n20/D) | ~1.411[5] | 1.411[5] |

| Specific Rotation [α] | +21° (Neat, predicted) | -21° (Neat)[5] |

Note: The specific rotation for the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the reported value for the (R)-enantiomer, as is characteristic of enantiomeric pairs.[2]

Experimental Protocols

Measurement of Specific Rotation

The specific rotation ([α]) is calculated from the observed rotation (α) using a polarimeter.[3] The standard equation is:

[α]ᵀλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.[1]

-

l is the path length of the sample tube in decimeters (dm).[4]

-

λ is the wavelength of the light (typically the sodium D-line, 589 nm).[2][3]

-

T is the temperature in degrees Celsius.[2]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (c) in a suitable achiral solvent or use the neat liquid.

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent or an empty cell for a neat sample).

-

Measurement: Fill the polarimeter sample tube (of known length, l) with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed rotation (α) at a specified temperature and wavelength (e.g., 25 °C and 589 nm).

-

Calculation: Use the formula above to calculate the specific rotation.

References

- 1. youtube.com [youtube.com]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (R)-(-)-4-Methyl-2-Pentanol|CAS 16404-54-9|99% [benchchem.com]

- 6. 4-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 7. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methyl-2-pentanol for synthesis 108-11-2 [sigmaaldrich.com]

- 9. 4-methyl-2-pentanol, 108-11-2 [thegoodscentscompany.com]

(S)-(+)-4-Methyl-2-pentanol CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-4-Methyl-2-pentanol, a chiral alcohol with applications in organic synthesis and potentially in biological systems. This document outlines its chemical identity, safety information, potential synthetic approaches, and plausible biological signaling interactions.

Chemical Identity and Properties

This compound is the (S)-enantiomer of 4-methyl-2-pentanol. While the racemic mixture is well-characterized, data specific to the (S)-(+) isomer is less common.

Note: A specific CAS number for this compound has not been identified in publicly available databases. The information below primarily pertains to the racemic mixture (CAS No. 108-11-2). The CAS number for the (R)-(-)-enantiomer is 16404-54-9.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol (Racemic)

| Property | Value | Reference(s) |

| CAS Number | 108-11-2 | [1] |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 130-133 °C | [3][4] |

| Melting Point | -90 °C | |

| Flash Point | 41 °C (105.8 °F) - closed cup | [5] |

| Density | 0.81 g/cm³ at 20 °C | [3][4] |

| Solubility in Water | 16.4 g/L at 20 °C | |

| Vapor Pressure | 4.97 hPa at 20 °C |

Safety Data Sheet Summary

The following safety information is for the racemic mixture of 4-Methyl-2-pentanol (CAS: 108-11-2). It should be used as a guideline for handling the (S)-(+) enantiomer, with the understanding that the toxicological properties of individual enantiomers can sometimes differ.

Table 2: GHS Hazard Information for 4-Methyl-2-pentanol (Racemic)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[5][6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[5][6] |

Table 3: Toxicological Data for 4-Methyl-2-pentanol (Racemic)

| Endpoint | Species | Value | Reference(s) |

| LD50, Oral | Rat | 2590 mg/kg | [4][7] |

| LD50, Dermal | Rabbit | 2884 mg/kg | [4] |

| LD50, Dermal | Rabbit | 3.56 mL/kg | [6] |

Handling and First Aid:

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6][8]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

-

Experimental Protocols: Synthesis

An enantioselective synthesis of this compound can be achieved through the asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone (B128772). Biocatalysis using specific alcohol dehydrogenases (ADHs) is a highly effective method for obtaining high enantiomeric purity.

Proposed Protocol: Enzymatic Reduction of 4-Methyl-2-pentanone

This protocol is based on established methods for the asymmetric reduction of ketones using alcohol dehydrogenases. The specific enzyme and conditions may require optimization.

Materials:

-

4-Methyl-2-pentanone

-

Alcohol dehydrogenase (ADH) selective for producing the (S)-enantiomer (e.g., from Lactobacillus kefir or a recombinant source)

-

Co-factor (NADH or NADPH)

-

Co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a secondary ADH)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH, the co-factor, and the co-factor regeneration system.

-

Add 4-methyl-2-pentanone to the reaction mixture. The concentration should be optimized to avoid enzyme inhibition.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by gas chromatography (GC) using a chiral column to determine the enantiomeric excess (ee) of the product.

-

Once the reaction has reached the desired conversion and enantiomeric excess, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extract the product into the organic layer. Repeat the extraction process to maximize yield.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography if necessary.

Visualization of Workflows and Pathways

Diagram 1: Synthesis Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Diagram 2: Potential Biological Signaling Interactions

While specific signaling pathways for this compound are not well-documented, as a short-chain alcohol, it may interact with pathways known to be modulated by short-chain fatty acids (SCFAs), which are structurally similar.

Caption: Plausible signaling pathways for this compound based on SCFA activity.

References

- 1. scbt.com [scbt.com]

- 2. 4-Methyl-2-pentanol | 108-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. products.lab-suppliers.com [products.lab-suppliers.com]

- 5. 4-Methyl-2-pentanol for synthesis 108-11-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 4-methyl-2-pentanol, 108-11-2 [thegoodscentscompany.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

(S)-(+)-4-Methyl-2-pentanol: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable building block in modern organic synthesis. Its stereogenic center provides a strategic entry point for the introduction of chirality in complex molecules, making it a compound of interest for the synthesis of enantiomerically pure pharmaceuticals and natural products. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and applications in asymmetric transformations, offering detailed experimental protocols and conceptual frameworks for its use.

Physicochemical Properties

This compound is a colorless liquid with a mild odor.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-4-methylpentan-2-ol | [2] |

| Synonyms | (S)-(+)-Methyl isobutyl carbinol, (S)-MIBC | [2] |

| CAS Number | 14898-80-7 | [2] |

| Molecular Formula | C₆H₁₄O | [2][3] |

| Molecular Weight | 102.17 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.802 g/mL at 25 °C | [3] |

| Boiling Point | 130-133 °C | [5] |

| Melting Point | -90 °C | |

| Refractive Index (n20/D) | 1.410 - 1.411 | [3] |

| Solubility | Limited solubility in water; miscible with most organic solvents. | [3][4] |

| Specific Rotation [α] | Available for the (R)-enantiomer: -21° (Neat) | [3] |

Synthesis of Enantiomerically Pure this compound

The preparation of enantiopure this compound is primarily achieved through two key methodologies: the asymmetric reduction of its corresponding prochiral ketone, 4-methyl-2-pentanone (B128772), and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone

The most direct route to this compound is the enantioselective reduction of 4-methyl-2-pentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective and reliable method for this transformation.[1][4][6] Using the (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride from a borane (B79455) source to the Re-face of the ketone, yielding the desired (S)-alcohol with high enantiomeric excess.[3]

Materials:

-

4-Methyl-2-pentanone (≥99%)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

-

Add anhydrous THF and cool the solution to 0 °C.

-

Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred solution.

-

After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.

-

A solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in diethyl ether and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated.

-

The crude product is purified by distillation to afford this compound. Enantiomeric excess can be determined by chiral GC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol (B46003)

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for this purpose.[3] In the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the acylation of the (S)-enantiomer at a significantly higher rate than the (R)-enantiomer. This leaves the unreacted (R)-enantiomer in high enantiomeric purity. To obtain the (S)-enantiomer, the resulting ester is then hydrolyzed.

Materials:

-

Racemic 4-Methyl-2-pentanol

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate (B1210297)

-

Hexane (or other suitable organic solvent)

-

Sodium hydroxide (B78521) (for hydrolysis)

-

Ethanol (B145695) (for hydrolysis)

Procedure:

-

In a flask, dissolve racemic 4-methyl-2-pentanol (1.0 eq.) and vinyl acetate (0.6 eq.) in hexane.

-

Add immobilized CALB (e.g., 10% w/w of the alcohol).

-

Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by GC to approximately 50% conversion.

-

Once the desired conversion is reached, filter off the enzyme (which can often be washed and reused).

-

Remove the solvent under reduced pressure. The resulting mixture contains the (R)-alcohol and the (S)-acetate.

-

Separate the (R)-alcohol from the (S)-acetate using column chromatography.

-

To obtain the (S)-alcohol, hydrolyze the separated (S)-acetate by dissolving it in a mixture of ethanol and aqueous sodium hydroxide and stirring at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up the hydrolysis reaction by neutralizing the base, extracting the product with an organic solvent, drying, and concentrating.

-

Purify the resulting this compound by distillation.

Application in Asymmetric Synthesis: A Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[7] After the new stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product. While specific published applications of this compound as a chiral auxiliary are not widespread, its structure is analogous to other successful chiral alcohols used in asymmetric synthesis.

The general strategy involves forming an ester or ether linkage between this compound and a prochiral substrate. The steric bulk of the auxiliary then shields one face of the molecule, directing the approach of a reagent to the opposite, less-hindered face.

Hypothetical Application: Asymmetric Alkylation

A potential application of this compound is in the diastereoselective alkylation of an enolate. The alcohol would first be esterified with a carboxylic acid derivative (e.g., propanoic acid). The resulting ester can then be deprotonated to form a chiral enolate. The bulky isobutyl group of the auxiliary would be expected to direct the incoming electrophile to the opposite face of the enolate, leading to a high diastereomeric excess (d.e.). Subsequent hydrolysis of the ester would yield the chiral carboxylic acid and recover the auxiliary.

The expected stereochemical outcomes and yields for such a hypothetical reaction are summarized in Table 2.

| Electrophile (R-X) | Base | Solvent | Temp (°C) | Expected Major Diastereomer | Expected d.e. (%) |

| Methyl Iodide (CH₃I) | LDA | THF | -78 | (S,S) | >90 |

| Benzyl Bromide (BnBr) | LHMDS | THF | -78 | (S,S) | >95 |

| Allyl Bromide (CH₂=CHCH₂Br) | NaHMDS | Toluene | -78 | (S,S) | >95 |

Note: The data in this table is hypothetical and illustrative of expected outcomes based on established principles of asymmetric synthesis using similar chiral auxiliaries. Actual results would require experimental validation.

Conclusion

This compound represents a readily accessible and versatile chiral building block for organic synthesis. Efficient and highly stereoselective methods for its preparation, particularly the CBS reduction and enzymatic resolutions, make it an attractive starting material for drug development and natural product synthesis. While its direct application as a chiral auxiliary is an area ripe for further exploration, the foundational principles of asymmetric synthesis strongly support its potential for inducing high levels of stereocontrol in a variety of chemical transformations. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this valuable chiral alcohol into their synthetic strategies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (2S)-4-methylpentan-2-ol | C6H14O | CID 6994471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-4-Methyl-2-Pentanol|CAS 16404-54-9|99% [benchchem.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. 4-甲基-2-戊醇 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

The Enigmatic Natural Origins of (S)-(+)-4-Methyl-2-pentanol: A Technical Review

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, analytical methodologies, and biosynthetic origins of the chiral alcohol, (S)-(+)-4-Methyl-2-pentanol.

This compound, a chiral secondary alcohol, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential chiral building block in pharmaceutical synthesis. While its racemic form, 4-Methyl-2-pentanol (B46003), is a known synthetic compound with established industrial applications, the natural occurrence of the specific (S)-(+)-enantiomer is less documented, presenting a compelling area of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge on the natural sources of this compound, details relevant analytical approaches for its identification and quantification, and explores plausible biosynthetic pathways.

Natural Occurrence: A Limited but Intriguing Presence

This compound has been identified as a volatile or semi-volatile component in a select number of natural sources. The primary occurrences reported in the literature are within the essential oils of certain plant species and as a metabolite in specific food products.

Table 1: Documented Natural Sources of 4-Methyl-2-pentanol

| Natural Source | Matrix | Enantiomeric Information | Quantitative Data |

| Eucalyptus loxophleba | Essential Oil | Racemic or unspecified | Not available |

| Cinnamomum camphora | Essential Oil | Racemic or unspecified | Not available |

| Beaufort Cheese | Volatiles | Unspecified | Not available |

Note: The available literature primarily reports the presence of 4-methyl-2-pentanol without specifying the enantiomeric composition. Further dedicated chiral analysis is required to ascertain the prevalence and concentration of the (S)-(+)-enantiomer in these sources.

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric composition of 4-Methyl-2-pentanol from complex natural matrices necessitates high-resolution analytical techniques. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile enantiomers.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Chiral GC-MS for Analysis in Plant Essential Oils

This protocol outlines a general procedure for the extraction and chiral analysis of volatile compounds from essential oils, which can be adapted for the specific quantification of this compound.

1. Sample Preparation and Extraction:

- Place a known quantity (e.g., 1 µL) of the essential oil into a 20 mL headspace vial.

- Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar chiral alcohol not present in the sample) for quantification.

- Seal the vial with a PTFE/silicone septum.

- Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

- Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.

- Chiral Column: A cyclodextrin-based chiral capillary column is essential for enantiomeric separation. Examples include columns coated with derivatized β-cyclodextrins (e.g., Rt-βDEXse).

- Injector: Split/splitless injector, operated in splitless mode for a defined period (e.g., 1 min) at an elevated temperature (e.g., 250 °C).

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.

- Ramp: Increase at 3 °C/min to 180 °C.

- Hold at 180 °C for 5 minutes. (Note: This is a starting point and must be optimized for baseline separation of the (R)- and (S)-enantiomers of 4-Methyl-2-pentanol).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 35-350.

- Identification: Based on comparison of mass spectra with reference libraries (e.g., NIST) and retention indices. Enantiomers will have identical mass spectra but different retention times on a chiral column.

- Quantification: Based on the integrated peak area of the characteristic ions of this compound relative to the internal standard.

Biosynthetic Pathways: A Hypothetical Framework

The precise biosynthetic pathway leading to this compound in its natural sources has not been fully elucidated. However, based on the known metabolic pathways in plants and microorganisms, a plausible route can be proposed, primarily originating from the catabolism of the branched-chain amino acid, L-leucine.

Proposed Biosynthesis in Microorganisms (e.g., in Cheese)

In the complex microbial ecosystem of cheese, lactic acid bacteria and other microorganisms play a crucial role in flavor development through the breakdown of amino acids. The catabolism of L-leucine is a well-established pathway that produces a variety of volatile compounds.

-

Transamination: L-leucine is first converted to α-ketoisocaproate by a transaminase enzyme.

-

Decarboxylation and Further Transformations: α-Ketoisocaproate can undergo decarboxylation to form 3-methylbutanal, which can be further reduced to 3-methyl-1-butanol. However, an alternative, less-defined pathway could lead to the formation of the C6 backbone of 4-methyl-2-pentanol. This may involve a series of oxidation and reduction steps.

-

Ketone Reduction: A key hypothetical step is the formation of the precursor ketone, 4-methyl-2-pentanone.

-

Stereospecific Reduction: The final and crucial step would be the stereospecific reduction of 4-methyl-2-pentanone by an alcohol dehydrogenase, yielding the (S)-(+)-enantiomer of 4-Methyl-2-pentanol. The chirality of the final product is determined by the specific enzymatic machinery of the microorganism.

Biosynthesis in Plants (Eucalyptus and Cinnamomum)

In plants, the biosynthesis of branched-chain alcohols is often linked to the metabolism of amino acids, similar to microorganisms. Additionally, the vast array of terpenoid biosynthetic pathways in plants like Eucalyptus and Cinnamomum could potentially contribute precursors. While 4-methyl-2-pentanol is not a typical monoterpene, the enzymatic machinery for reductions and rearrangements of isoprenoid-derived intermediates is extensive and could potentially be involved. Further research, including isotopic labeling studies and enzyme characterization, is necessary to confirm these hypothetical pathways.

Conclusion and Future Directions

The natural occurrence of this compound is an area that warrants further investigation. While its presence has been noted in a few natural sources, quantitative data and a clear understanding of its enantiomeric distribution are currently lacking. The development and application of robust chiral analytical methods are paramount to filling these knowledge gaps. Elucidating the specific biosynthetic pathways in plants and microorganisms will not only enhance our fundamental understanding of natural product chemistry but could also open avenues for the biotechnological production of this valuable chiral molecule for applications in the pharmaceutical and flavor industries. Future research should focus on targeted, enantioselective analysis of a wider range of natural products and in-depth metabolic studies of the organisms that produce this intriguing chiral alcohol.

An In-Depth Technical Guide to (S)-(+)-4-Methyl-2-pentanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, holds significance as a versatile building block in asymmetric synthesis, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed methodologies for its preparation in high enantiomeric purity. Key synthesis strategies, including enzymatic kinetic resolution and asymmetric reduction, are examined with a focus on experimental protocols and quantitative data. Furthermore, this guide explores the applications of this compound as a chiral precursor and auxiliary in the development of therapeutic agents.

Introduction

Chirality is a fundamental property in medicinal chemistry, with the stereochemistry of a drug molecule often dictating its pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different potencies, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the synthesis of enantiomerically pure compounds is a critical aspect of modern drug development.

This compound is a chiral secondary alcohol whose structural motif is of interest in the synthesis of more complex chiral molecules. Its availability in high enantiomeric purity is essential for its use as a starting material or a chiral auxiliary to introduce and control stereochemistry in subsequent synthetic steps. This guide delves into the scientific foundations and practical methodologies associated with this important chiral building block.

Discovery and History

The concept of chirality and the separation of enantiomers dates back to the pioneering work of Louis Pasteur in 1848 with tartaric acid crystals.[1][2] The resolution of racemic mixtures into their constituent enantiomers became a foundational technique in stereochemistry. While a specific, singular "discovery" of this compound is not prominently documented in historical records, its characterization is a result of the systematic application of chiral resolution techniques to secondary alcohols developed in the early 20th century by chemists such as Pickard and Kenyon. Their work on the resolution of a wide range of secondary alcohols laid the groundwork for the isolation and characterization of numerous enantiomeric pairs, including those of 4-methyl-2-pentanol (B46003).

The primary methods for obtaining enantiomerically pure this compound have evolved from classical chemical resolution to more efficient biocatalytic and asymmetric synthesis approaches. The development of highly selective enzymes and chiral metal catalysts has been instrumental in making this and other chiral alcohols readily accessible for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-2-pentanol (racemic mixture) and its individual enantiomers is presented below.

| Property | Racemic 4-Methyl-2-pentanol | This compound | (R)-(-)-4-Methyl-2-pentanol |

| Molecular Formula | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol [3] | 102.17 g/mol [3] | 102.17 g/mol [3] |

| Appearance | Colorless liquid[4] | Colorless liquid | Colorless liquid[3] |

| Boiling Point | 130-133 °C[5] | ~132 °C | ~130-132 °C[3] |

| Density (at 20°C) | ~0.81 g/cm³[5] | ~0.81 g/cm³ | ~0.802 g/mL (at 25°C)[3] |

| Refractive Index (n20/D) | ~1.411[3] | ~1.411 | ~1.411[3] |

| Specific Rotation ([α]D) | 0° | +21° (Neat) (inferred) | -21° (Neat)[3] |

| Solubility in Water | 16.4 g/L[5] | Sparingly soluble | Sparingly soluble[3] |

Synthesis of Enantiomerically Pure this compound

The preparation of this compound with high enantiomeric purity can be achieved through two primary strategies: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

Enzymatic kinetic resolution is a widely employed and highly efficient method for separating enantiomers. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the resolution of racemic 4-methyl-2-pentanol, lipases such as Candida antarctica lipase (B570770) B (CALB) are particularly effective.[3]

The underlying principle is the selective acylation of the (S)-enantiomer. In the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the esterification of this compound, leaving the (R)-(-)-enantiomer largely unreacted. To obtain the (S)-(+)-enantiomer, the resulting (S)-ester must be separated from the unreacted (R)-alcohol and then hydrolyzed.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution and Subsequent Hydrolysis

Step 1: Enzymatic Acylation of this compound

-

Materials:

-

Racemic 4-methyl-2-pentanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

-

Procedure:

-

To a solution of racemic 4-methyl-2-pentanol (1.0 eq) in the chosen anhydrous solvent, add vinyl acetate (0.5 - 1.0 eq). The use of a slight excess of the alcohol helps to ensure the reaction stops at approximately 50% conversion, which is optimal for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the conversion and enantiomeric excess of the remaining alcohol and the produced ester.

-

The reaction is stopped when the conversion reaches approximately 50%.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains a mixture of (R)-(-)-4-methyl-2-pentanol and (S)-4-methyl-2-pentyl acetate.

-

Step 2: Separation and Hydrolysis of (S)-4-Methyl-2-pentyl acetate

-

Materials:

-

Filtrate from Step 1

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)

-

Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) solution

-

Diethyl ether or other suitable extraction solvent

-

-

Procedure:

-

Concentrate the filtrate under reduced pressure.

-

Separate the (S)-4-methyl-2-pentyl acetate from the unreacted (R)-(-)-4-methyl-2-pentanol by flash column chromatography on silica gel.

-

To the isolated (S)-4-methyl-2-pentyl acetate, add an aqueous solution of NaOH (e.g., 1 M) or HCl (e.g., 1 M) and a co-solvent such as methanol (B129727) or ethanol (B145695) to ensure miscibility.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture if necessary.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Purify further by distillation if required.

-

| Parameter | Typical Value/Range |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Acyl Donor | Vinyl acetate |

| Solvent | Hexane, Toluene, or solvent-free |

| Temperature | 30 - 45 °C |

| Reaction Time | 24 - 72 hours (to reach ~50% conversion) |

| Enantiomeric Excess (ee) | >99% for both the remaining (R)-alcohol and the (S)-ester[4] |

| Yield | Theoretical maximum of 50% for each enantiomer |

Asymmetric Synthesis via Reduction of 4-Methyl-2-pentanone

Asymmetric synthesis offers a more direct route to a single enantiomer, avoiding the separation of a racemic mixture and a theoretical maximum yield of 100%. The asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone, is a highly effective method for producing enantiomerically pure this compound. This transformation is typically achieved using a chiral catalyst, such as the well-established Noyori-type ruthenium-BINAP catalysts.[6]

Detailed Experimental Protocol: Noyori Asymmetric Hydrogenation

-

Materials:

-

4-Methyl-2-pentanone

-

Chiral ruthenium catalyst, e.g., RuCl₂[(S)-BINAP]

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., ethanol or methanol)

-

-

Procedure:

-

In a high-pressure reactor, dissolve the chiral ruthenium catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the substrate, 4-methyl-2-pentanone.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically several atmospheres).

-

Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

The catalyst can often be removed by filtration through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify by distillation.

-

| Parameter | Typical Value/Range |

| Catalyst | Ru(II)-BINAP complexes (e.g., RuCl₂[(S)-BINAP]) |

| Hydrogen Pressure | 1 - 100 atm |

| Solvent | Ethanol, Methanol |

| Temperature | 25 - 80 °C |

| Reaction Time | 12 - 48 hours |

| Enantiomeric Excess (ee) | Often >95% |

| Yield | High (can approach quantitative) |

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereogenic center that can be incorporated into a target molecule, thereby establishing a key chiral center early in the synthetic route.

While specific, publicly disclosed examples of its direct use in the synthesis of currently marketed blockbuster drugs are not widespread, its structural motif is relevant to the synthesis of various classes of compounds. Chiral secondary alcohols are common intermediates in the synthesis of, for example, chiral amines and other functionalized molecules that are prevalent in pharmaceuticals.